AZD7507 is a small molecule inhibitor designed to target the colony-stimulating factor 1 receptor, which plays a crucial role in the regulation of macrophage function and survival. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly pancreatic ductal adenocarcinoma. By modulating macrophage activity, AZD7507 aims to enhance the efficacy of cancer treatments and improve patient outcomes.
AZD7507 was developed by AstraZeneca and is classified as a c-Fms inhibitor. It is part of a broader class of compounds that target colony-stimulating factor 1 receptor signaling pathways. The compound is notable for its selectivity and potency in inhibiting the receptor's activity, which is critical for macrophage proliferation and function .
The synthesis of AZD7507 involves several key steps, typically starting from readily available chemical precursors. The compound features a unique 3-amido-4-anilinocinnoline scaffold, which contributes to its biological activity. Specific synthetic routes may include:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity .
AZD7507 has a complex molecular structure characterized by its distinctive cinnoline framework. The molecular formula is C18H19N5O, with a molecular weight of approximately 325.38 g/mol. The structural representation includes multiple functional groups that facilitate its interaction with the colony-stimulating factor 1 receptor.
Key structural features include:
The three-dimensional conformation of AZD7507 can be analyzed using computational modeling techniques to predict its binding affinity and specificity towards the target receptor .
AZD7507 undergoes several chemical reactions during its synthesis and metabolic processing:
The kinetics of these reactions can be studied using high-performance liquid chromatography or mass spectrometry to monitor product formation and degradation rates .
AZD7507 exerts its therapeutic effects primarily through inhibition of colony-stimulating factor 1 receptor signaling pathways. By blocking this receptor, AZD7507 reduces macrophage proliferation and alters their functional state, leading to:
The precise mechanism involves complex signaling cascades that are modulated by the presence or absence of colony-stimulating factor 1 receptor activity .
AZD7507 exhibits several notable physical and chemical properties:
These properties are critical for assessing the compound's viability in clinical settings and determining optimal dosing regimens .
AZD7507 has significant potential applications in cancer therapy, particularly in:
Ongoing research continues to explore its efficacy across different cancer models, aiming to establish definitive clinical benefits .
Colony-stimulating factor 1 receptor (CSF1R) is a tyrosine kinase receptor pivotal in the differentiation, survival, and function of tumor-associated macrophages (TAMs). TAMs are immunosuppressive cells that dominate the tumor microenvironment (TME) in cancers like pancreatic ductal adenocarcinoma (PDAC), where they suppress T-cell activity, promote angiogenesis, and facilitate metastasis [2] [9]. Genomic analyses reveal that the "squamous" PDAC subtype exhibits enriched macrophage gene expression programs correlating with poor prognosis [9]. CSF1R signaling, activated by ligands CSF1 or IL-34, sustains TAM survival. Inhibiting this pathway disrupts TAM-mediated immunosuppression and reprograms the TME, making CSF1R a compelling therapeutic target for overcoming resistance to conventional therapies and checkpoint inhibitors [2] [9].
AZD7507 emerged from systematic efforts to mitigate toxicity limitations of earlier CSF1R inhibitors. Initial candidates like AZD683 (a 3-amido-4-anilinoquinoline) demonstrated potent CSF1R inhibition but exhibited cardiovascular liabilities linked to off-target ion channel activity [6]. To address this, AstraZeneca developed less basic and lipophilic analogues, culminating in the cinnoline-based compound AZD7507. This optimized inhibitor retained high CSF1R selectivity while minimizing interactions with hERG and sodium channels (IC₅₀ >30 μM and 26 μM, respectively) [6] [8]. Preclinical nomination of AZD7507 in 2013 marked a significant advancement in targeting myeloid cells for oncology applications, particularly for stromal-rich tumors like PDAC [7] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7